Piperazine, 1-(2-phenylethenyl)-(9CI) is a chemical compound that belongs to the class of piperazines, characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets. The structure of this compound features a piperazine moiety substituted with a phenylethenyl group, which enhances its reactivity and biological activity.
Piperazine, 1-(2-phenylethenyl)-(9CI) is classified under the broader category of piperazine derivatives. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound is recognized for its diverse pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of Piperazine, 1-(2-phenylethenyl)-(9CI) can be achieved through several methods, including:
The molecular formula of Piperazine, 1-(2-phenylethenyl)-(9CI) is , with a molecular weight of approximately 230.35 g/mol. The structure includes a piperazine ring bonded to a phenylethenyl group, which contributes to its chemical properties.
Piperazine, 1-(2-phenylethenyl)-(9CI) can undergo various chemical reactions:
The conditions for these reactions vary based on the desired outcome and may include temperature control, choice of solvent, and specific catalysts.
The mechanism of action for Piperazine, 1-(2-phenylethenyl)-(9CI) involves its interaction with biological targets such as receptors or enzymes within the body. Its structural features allow it to bind effectively to these targets, influencing various physiological processes. Research indicates that compounds in this class may exhibit activities such as modulation of neurotransmitter systems or inhibition of specific enzymatic pathways.
Piperazine, 1-(2-phenylethenyl)-(9CI) has several scientific applications:
Piperazine derivatives have transitioned from anthelmintic applications to cornerstone scaffolds in oncology, virology, and CNS therapeutics. The global piperazine derivatives market, valued at $735 million in 2023, is projected to reach $1,150 million by 2032 at a 5.1% CAGR, reflecting their escalating pharmaceutical importance [1]. Key milestones include:
Table 1: Evolution of Piperazine-Based Therapeutics
Era | Therapeutic Breakthrough | Clinical Impact | |
---|---|---|---|
1950s | Piperazine citrate (anthelmintic) | Mass deworming programs | |
2001 | Imatinib (CML treatment) | 83% 10-year survival in chronic-phase CML | |
2014 | Olaparib (PARP inhibitor) | First synthetic lethality anticancer agent | |
2020s | FUBP1/LAT1-targeted pancreatic cancer agents | Overcomes chemoresistance mechanisms | [6] |
Natural product hybridization has been pivotal, with >100 piperazine-modified bioactive molecules reported since 2010, including chrysin-sulfonylpiperazine hybrids demonstrating IC₅₀ = 4.67 µg/mL against HeLa cells [2] [5].
The 1-(2-phenylethenyl) piperazine variant introduces a conjugated π-system that fundamentally alters molecular behavior:
Table 2: Structural vs. Functional Properties of Piperazine Derivatives
Substituent | logP | Polar Surface Area (Ų) | Binding Affinity (nM) | |
---|---|---|---|---|
1-Methylpiperazine | 1.02 | 15.3 | 4200 ± 310 | |
1-(2-Phenylethenyl) | 2.85 | 12.1 | 218 ± 19 | [9] |
1-(4-Trifluoromethylbenzyl) | 3.11 | 19.7 | 142 ± 12 | [7] |
Hybridization strategies are exemplified by vindoline-styrenylpiperazine conjugates (e.g., Compound 23) showing GI₅₀ = 1.00 µM against MDA-MB-468 breast cancer cells—20-fold more potent than unmodified vindoline [7].
The 1-(2-phenylethenyl)piperazine motif serves as a "molecular tuner" for precision oncology and antiviral development:
Aromatase Inhibition: Piperazine-oxadiazole hybrids (e.g., 4b) show IC₅₀ = 0.84 µM against MCF-7 cells by blocking estrogen biosynthesis [10]
Antiviral Optimization:
Rational design leverages three strategic approaches:
This versatility establishes 1-(2-phenylethenyl)piperazine as a next-generation scaffold for overcoming drug resistance boundaries in targeted therapy development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1